5-Bromo-2,3-difluorobenzylamine: A Technical Guide for Chemical Researchers
5-Bromo-2,3-difluorobenzylamine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzylamine, a halogenated aromatic amine of increasing interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not consistently reported in publicly accessible databases, this guide offers detailed protocols for its synthesis from commercially available precursors. Furthermore, it delineates its anticipated physicochemical properties, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this valuable chemical entity.
Introduction and Chemical Identity
5-Bromo-2,3-difluorobenzylamine is a substituted benzylamine featuring a bromine atom and two fluorine atoms on the benzene ring. This unique combination of functional groups imparts specific steric and electronic properties that make it a valuable building block in the design of novel molecules, particularly in the pharmaceutical sector. The presence of the difluoro motif can enhance metabolic stability and binding affinity to biological targets.[1]
It is important to note that as of the date of this publication, a dedicated CAS Registry Number for 5-Bromo-2,3-difluorobenzylamine has not been widely indexed. However, its precursors, such as 5-Bromo-2,3-difluorobenzaldehyde (CAS Number: 633327-22-7), are commercially available, enabling its synthesis.[2]
| Identifier | Value |
| IUPAC Name | (5-Bromo-2,3-difluorophenyl)methanamine |
| Molecular Formula | C₇H₆BrF₂N |
| Molecular Weight | 222.03 g/mol |
| Canonical SMILES | NCc1cc(Br)c(F)c(F)c1 |
| CAS Number | Not consistently available |
Synthesis of 5-Bromo-2,3-difluorobenzylamine
The synthesis of 5-Bromo-2,3-difluorobenzylamine can be reliably achieved through two primary routes starting from commercially available precursors: reductive amination of the corresponding aldehyde or nucleophilic substitution of the corresponding benzyl bromide.
Reductive Amination of 5-Bromo-2,3-difluorobenzaldehyde
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from aldehydes or ketones.[3][4] This process involves the initial formation of an imine, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination
Materials:
-
5-Bromo-2,3-difluorobenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for salt formation, optional)
-
Diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol. To this solution, add a solution of ammonia in methanol (1.5-2.0 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2,3-difluorobenzylamine. Further purification can be achieved by column chromatography on silica gel.
Caption: Reductive amination workflow for the synthesis of 5-Bromo-2,3-difluorobenzylamine.
Synthesis from 5-Bromo-2,3-difluorobenzyl Bromide
An alternative route involves the use of 5-Bromo-2,3-difluorobenzyl bromide. The Gabriel synthesis is a classic method that avoids the over-alkylation often encountered when using ammonia directly with alkyl halides.[5]
Experimental Protocol: Gabriel Synthesis
Materials:
-
5-Bromo-2,3-difluorobenzyl bromide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Alkylation of Phthalimide: Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add 5-Bromo-2,3-difluorobenzyl bromide (1.0 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Hydrazinolysis: Cool the reaction mixture to room temperature and add ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Work-up and Isolation: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a solution of sodium hydroxide and extract the desired amine with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or column chromatography.
Caption: Gabriel synthesis workflow for preparing 5-Bromo-2,3-difluorobenzylamine.
Physicochemical Properties
The physicochemical properties of 5-Bromo-2,3-difluorobenzylamine are influenced by its aromatic nature, the presence of halogens, and the basic amino group.
| Property | Predicted Value/Observation | Rationale/Reference Compound |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzylamines.[6] |
| Boiling Point | > 200 °C (estimated) | Higher than benzylamine (185 °C) due to increased molecular weight from halogenation.[7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water. | The benzyl group confers organic solubility, while the amine allows for some aqueous solubility, especially at acidic pH.[7] |
| pKa | ~9.0 (of the conjugate acid) | Slightly lower than benzylamine (pKa of 9.34) due to the electron-withdrawing effects of the fluorine and bromine atoms.[8] |
Analytical Characterization
The structure of synthesized 5-Bromo-2,3-difluorobenzylamine can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm, with coupling to the fluorine atoms. The amine protons (-NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The benzylic carbon is expected around 45 ppm. The aromatic carbons will show characteristic C-F couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observable.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzylamines are a cornerstone in medicinal chemistry, serving as key structural motifs in a wide range of therapeutic agents.[1] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.
The 5-bromo-2,3-difluoro-benzyl moiety in the target compound is of particular interest for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Basicity: The electron-withdrawing fluorine atoms lower the basicity of the amine group, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.
-
Enhanced Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Scaffold for Further Functionalization: The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity.
This compound is a valuable intermediate for the synthesis of novel compounds targeting a range of biological targets, including enzymes and G-protein coupled receptors.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Inhalation: Aromatic amines can be toxic upon inhalation. Avoid breathing vapors or mists.[10]
-
Skin and Eye Contact: Benzyl bromides are lachrymators and can cause severe irritation to the skin and eyes.[11][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Keep the container tightly sealed.
Conclusion
5-Bromo-2,3-difluorobenzylamine is a promising and versatile building block for synthetic and medicinal chemistry. Despite the current lack of a dedicated CAS number, its synthesis is straightforward from commercially available starting materials. Its unique combination of a reactive amine, a site for further functionalization (bromine), and metabolically stabilizing fluorine atoms makes it a highly attractive scaffold for the development of novel therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies to access new chemical space.
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